4-bromo-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide
Description
4-bromo-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide is a complex organic compound that features a bromine atom, a phenyl group, and an oxadiazole ring
Properties
IUPAC Name |
4-bromo-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O3S/c1-11(20-24(21,22)14-9-7-13(17)8-10-14)16-18-15(19-23-16)12-5-3-2-4-6-12/h2-11,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOOQSRXDBMUBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.
Sulfonamide Formation: The final step involves the reaction of the brominated intermediate with a sulfonamide derivative under suitable conditions, such as the presence of a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the oxadiazole ring.
Coupling Reactions: The phenyl group can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) with a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-bromo-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for designing new drugs with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used to study the interactions of sulfonamide derivatives with biological targets, providing insights into their mechanisms of action.
Mechanism of Action
The mechanism of action of 4-bromo-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The oxadiazole ring may also play a role in binding to biological molecules, contributing to the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide: shares similarities with other sulfonamide derivatives and oxadiazole-containing compounds.
N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide: Lacks the bromine atom but has a similar core structure.
4-bromo-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide: Contains different substituents on the phenyl or oxadiazole rings.
Uniqueness
The presence of both the bromine atom and the oxadiazole ring in 4-bromo-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide makes it unique compared to other similar compounds. This combination of functional groups can result in distinct chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
